5-Chloro-1-methyl-3-phenyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole heterocycles are a class of five-membered aromatic rings containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties that has made it a "privileged scaffold" in various scientific fields. In medicinal chemistry, the pyrazole core is found in a wide array of pharmaceuticals. Furthermore, in agrochemical research, pyrazole derivatives have been successfully developed as pesticides and herbicides. Their utility also extends to materials science, where they are investigated for applications in dyes and as ligands for metal complexes. The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its biological and physical properties.
Contextualization of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole within Halogenated Pyrazole Chemistry
The introduction of a halogen atom, such as chlorine, onto the pyrazole ring significantly influences its chemical reactivity and utility. Halogenated pyrazoles, including this compound, are crucial intermediates in organic synthesis. The chlorine atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. This makes compounds like this compound valuable building blocks for the synthesis of more complex molecules. For instance, it is a key precursor in the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, another important synthetic intermediate. chemicalbook.com
Historical Development of Pyrazole Synthesis Relevant to the Compound
The history of pyrazole synthesis dates back to the late 19th century with the pioneering work of Ludwig Knorr. In 1883, Knorr reported the synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines. This method, now famously known as the Knorr pyrazole synthesis, laid the foundation for pyrazole chemistry and remains a fundamental approach for constructing the pyrazole ring.
While the Knorr synthesis provides a general route to pyrazoles, the synthesis of specifically substituted pyrazoles like this compound often involves subsequent modifications of the pyrazole ring. A significant advancement relevant to this compound is the direct conversion of pyrazolones to chloropyrazoles. A documented synthesis for this compound involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride. chemicalbook.com This method provides a high-yielding pathway to the target compound.
Synthesis of this compound chemicalbook.com
| Reactant | Reagent | Conditions | Product | Yield |
| 3-methyl-1-phenyl-5-pyrazolone | Phosphorus oxychloride | 60-110°C, 3 hours | This compound | 90.5% |
This specific transformation highlights the evolution of synthetic strategies from the initial ring-forming reactions to subsequent functional group interconversions to access a diverse range of pyrazole derivatives.
Structure
3D Structure
Properties
CAS No. |
59803-60-0 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-phenylpyrazole |
InChI |
InChI=1S/C10H9ClN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
KZXLYZPMOREIDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 5 Chloro 1 Methyl 3 Phenyl 1h Pyrazole
Electrophilic Substitution Reactions
Electrophilic substitution is a fundamental reaction class for pyrazoles, with the outcome heavily dependent on the reaction conditions and the substituents present on the ring.
The C4 position of the pyrazole (B372694) ring is the most common site for electrophilic substitution. This regioselectivity is attributed to the electronic distribution within the ring, where the C4 is the most electron-rich carbon atom. pharmaguideline.com A prime example of this is the Vilsmeier-Haack reaction, which is used to synthesize the key intermediate, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comresearchgate.net This reaction introduces a formyl group (-CHO) at the C4 position while simultaneously converting a hydroxyl or keto group at C5 into a chloro group. mdpi.comresearchgate.net
The reaction is typically performed on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). smolecule.comnih.gov The process involves chloroformylation to yield the C4-carbaldehyde derivative. mdpi.com
Table 1: Vilsmeier-Haack Reaction for the Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
| Precursor | Reagents | Temperature | Duration | Product | Yield |
| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 100°C | 3 hours | 5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | 75% |
The orientation of electrophilic substitution on the N-phenyl ring of 1-phenylpyrazole (B75819) derivatives is highly dependent on the reaction conditions, specifically the acidity of the medium. cdnsciencepub.com In neutral or weakly acidic conditions, the pyrazole ring itself is the preferred site of attack. cdnsciencepub.com However, in strongly acidic media, the pyrazole ring becomes protonated. cdnsciencepub.com This protonation deactivates the heterocyclic ring towards electrophilic attack, thereby directing substitution to the appended phenyl group, predominantly at the para-position. cdnsciencepub.comcdnsciencepub.com
For instance, the nitration of 1-phenylpyrazole with mixed acids (a strongly acidic medium) yields 1-p-nitrophenylpyrazole. cdnsciencepub.comcdnsciencepub.com Similarly, bromination in concentrated sulfuric acid in the presence of silver sulfate (B86663) results in the formation of 1-p-bromophenylpyrazole. cdnsciencepub.comcdnsciencepub.com While specific examples for 5-chloro-1-methyl-3-phenyl-1H-pyrazole are not detailed, this general principle for 1-phenylpyrazoles suggests that similar regioselectivity on the phenyl moiety would occur under strongly acidic conditions.
Table 2: Regioselectivity of Electrophilic Substitution on 1-Phenylpyrazole
| Reaction | Reagent / Conditions | Position of Substitution | Product |
| Nitration | Mixed Acids (HNO₃/H₂SO₄) | Phenyl ring (para) | 1-p-nitrophenylpyrazole |
| Bromination | Bromine in Chloroform | Pyrazole ring (C4) | 4-bromo-1-phenylpyrazole |
| Bromination | Bromine, H₂SO₄, Silver Sulfate | Phenyl ring (para) | 1-p-bromophenylpyrazole |
Nucleophilic Addition Reactions (e.g., on C4-carbaldehyde derivatives)
The aldehyde functional group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is susceptible to nucleophilic addition reactions. smolecule.com This reactivity allows for the synthesis of a wide array of derivative compounds. For example, it serves as a starting material for the creation of hydrazones and thiosemicarbazones by reacting with hydrazine (B178648) or thiosemicarbazide, respectively. sigmaaldrich.com These reactions are fundamental in extending the molecular framework for various applications. sigmaaldrich.com
Condensation Reactions
Condensation reactions involving the aldehyde group of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are widely reported. The compound can participate in these reactions with a variety of nucleophiles, leading to the formation of more complex molecular structures. smolecule.com For example, it undergoes condensation with various substituted hydrazines to form N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides. sigmaaldrich.com It is also a key reactant in one-pot, three-component reactions, such as the reaction with trans-2-benzoyl-3-(4-nitrophenyl)aziridine and ammonium (B1175870) acetate (B1210297), to yield complex bicyclic structures. mdpi.com
Oxidation Reactions
The pyrazole ring is generally resistant to oxidation. pharmaguideline.com However, substituents on the ring can be oxidized. A notable example is the oxidation of the formyl group at the C4 position of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This transformation can be achieved using oxidizing agents like potassium permanganate (B83412) to yield the corresponding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction Reactions
While the pyrazole ring itself is relatively stable under various catalytic and chemical reductive conditions, its substituents can be reduced. pharmaguideline.comrrbdavc.org Catalytic hydrogenation, often employing catalysts like Palladium (Pd), is a common method for reducing substituents on pyrazole derivatives. rrbdavc.org Protic pyrazole complexes have also been studied as catalysts in transfer hydrogenation reactions for ketones and other functional groups. mdpi.com Specific documented examples of reduction reactions for this compound are not prevalent, but the principles of reducing appended functional groups, such as the potential reduction of the C4-carbaldehyde to an alcohol, are standard transformations in organic synthesis.
Functional Group Interconversions (e.g., conversion of aldehyde to carboxylic acid, acyl chloride)
The pyrazole ring is a versatile scaffold in organic synthesis, and functional group interconversions are key to creating diverse derivatives. While direct interconversions on the unsubstituted "5-chloro-3-methyl-1-phenyl-1H-pyrazole" are not extensively documented, significant research has been conducted on its C4-substituted derivatives, particularly the 4-carbaldehyde.
The synthesis of "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde" is typically achieved through a Vilsmeier-Haack reaction on 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.netmdpi.com This aldehyde serves as a crucial intermediate for further functionalization.
One of the most common interconversions is the oxidation of the aldehyde group at the C4 position to a carboxylic acid. This transformation is readily accomplished using standard oxidizing agents. For instance, the aldehyde can be oxidized with potassium permanganate (KMnO₄) in an aqueous solution to yield "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid". researchgate.netresearchgate.net This reaction proceeds in high yield, providing a stable carboxylic acid derivative. researchgate.net
The resulting carboxylic acid can be further converted into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or a similar chlorinating agent. researchgate.net The product, "5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride," is a valuable intermediate for synthesizing amides and esters by reacting it with various nucleophiles like amines and alcohols. researchgate.net
These sequential transformations from an aldehyde to a carboxylic acid and then to an acyl chloride highlight the utility of functional group interconversions in expanding the chemical space accessible from the pyrazole core structure.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental reactions for modifying heterocyclic compounds. In the case of "this compound," both nitrogen atoms of the pyrazole ring are already substituted with a methyl and a phenyl group, respectively. Consequently, conventional N-alkylation or N-acylation reactions, which typically involve the substitution of a proton on a nitrogen atom, are not possible.
However, the general principles of pyrazole alkylation are well-established for N-unsubstituted or monosubstituted pyrazoles. These reactions often employ alkyl halides in the presence of a base or utilize methods like the Mitsunobu reaction. semanticscholar.org The regioselectivity of these reactions in unsymmetrical pyrazoles is a significant area of study, with steric and electronic factors influencing the position of alkylation. mdpi.com Newer methods have been developed using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst to afford N-alkyl pyrazoles. semanticscholar.orgmdpi.com
For fully substituted pyrazoles like "this compound," further reaction at the nitrogen atoms would lead to the formation of a quaternary pyrazolium (B1228807) salt. This process, known as quaternization, is a form of N-alkylation. While theoretically possible, specific studies detailing the N-alkylation or N-acylation (quaternization) of "this compound" are not readily found in the surveyed literature.
The synthesis of 1,3,5-trisubstituted pyrazoles is often achieved through cyclocondensation reactions rather than sequential N-alkylation of a pre-existing pyrazole core. organic-chemistry.orgnih.govacs.org For instance, regioselective syntheses have been developed from N-alkylated tosylhydrazones and terminal alkynes, allowing for precise control over the substituent placement on the pyrazole ring. organic-chemistry.orgnih.govacs.org Similarly, regioselective acylation of N-Boc-N-substituted hydrazones provides another route to substituted pyrazoles. researchgate.netresearchgate.net
These synthetic strategies that build the substituted pyrazole ring directly are often preferred over attempting to perform post-modification on a fully substituted pyrazole, especially when specific isomers are desired.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural analysis of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the molecule.
The proton (¹H) NMR spectrum of this compound provides unambiguous evidence for its structure. The spectrum is characterized by distinct signals corresponding to the N-methyl group, the lone proton on the pyrazole (B372694) ring, and the protons of the phenyl substituent.
The N-methyl group (N-CH₃) typically appears as a sharp singlet in the upfield region of the spectrum. The proton at the C4 position of the pyrazole ring also gives rise to a singlet, with its chemical shift influenced by the adjacent chloro and phenyl groups. The protons of the C3-phenyl group present as a more complex set of multiplets in the aromatic region, corresponding to the ortho, meta, and para positions.
Table 1: Expected ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | 3.8 - 4.0 | Singlet |
| Pyrazole H4 | 6.2 - 6.5 | Singlet |
| Phenyl H (ortho, meta, para) | 7.2 - 7.8 | Multiplet |
Note: The exact chemical shifts can vary based on the solvent and spectrometer frequency. The data presented are typical ranges for this structural motif.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound generates a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons of the pyrazole ring (C3, C4, and C5) resonate at characteristic positions, with the C3 and C5 signals being significantly influenced by the phenyl and chloro substituents, respectively. The N-methyl carbon appears in the upfield aliphatic region, while the phenyl carbons are observed in the downfield aromatic region.
Table 2: Expected ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 38 |
| Pyrazole C4 | 105 - 108 |
| Phenyl C (ipso) | 130 - 133 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
| Pyrazole C5 | 133 - 136 |
| Pyrazole C3 | 152 - 155 |
Note: Data represents expected chemical shift ranges based on analysis of similar pyrazole structures.
While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles like pyrazoles. The two nitrogen atoms in the pyrazole ring (N1 and N2) have distinct chemical environments and therefore different chemical shifts. For N-substituted pyrazoles, the chemical shift of N1 (the substituted nitrogen) is sensitive to the nature of the substituent, while the shift of N2 is more influenced by substituents at the C3 and C5 positions. In this compound, N1 would be shielded relative to N2. Although specific experimental data for this compound is not widely published, values can be estimated based on trends observed for related pyrazole derivatives.
For many pyrazole compounds, dynamic NMR (DNMR) is employed to study the process of annular tautomerism, where a proton rapidly exchanges between the two nitrogen atoms. However, in this compound, the N1 position is blocked by a methyl group, which quenches this tautomeric equilibrium. Consequently, the molecule is locked in the 1-methyl tautomeric form.
While proton exchange is not a factor, DNMR could potentially be used to study other dynamic processes, such as the rotational barrier around the single bond connecting the pyrazole ring and the C3-phenyl group. At lower temperatures, if the rotation is slow on the NMR timescale, distinct signals for the ortho and meta protons of the phenyl ring might be observed. However, such studies have not been specifically reported for this compound.
Nuclear Overhauser Effect (NOE) spectroscopy is a key technique for determining the spatial proximity of atoms within a molecule. For this compound, NOE experiments would be crucial for confirming the regiochemistry and conformation. Irradiation of the N-methyl proton signal would be expected to produce an NOE enhancement at the signal for the ortho-protons of the C3-phenyl ring, assuming a conformation where these groups are relatively close in space. This would provide definitive proof of the connectivity and through-space arrangement of the substituents on the pyrazole core.
X-ray Crystallography
Determination of Molecular Geometry and Bond Parameters
No published X-ray diffraction studies are available to determine the precise bond lengths, bond angles, and torsion angles for this compound.
Supramolecular Architecture Analysis
Without crystal structure data, an analysis of the intermolecular interactions that define the crystal packing is not possible.
Hydrogen Bonding Interactions
Information regarding hydrogen bonding interactions is unavailable.
Halogen Bonding Interactions
Information regarding halogen bonding interactions is unavailable.
Pi-Stacking Interactions
Information regarding π-stacking interactions is unavailable.
Conformational Insights in the Solid State
The conformation of the molecule in the solid state has not been determined.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds.
For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the phenyl ring, the pyrazole ring, the C-Cl bond, and the methyl group. Although specific experimental data for this exact compound is not widely published, analysis of closely related pyrazole derivatives allows for the prediction of its principal spectral features.
Key expected vibrational modes would include C-H stretching from both the aromatic phenyl ring and the methyl group, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and the characteristic C-Cl stretching frequency.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| 3000-2850 | C-H Stretch | Aliphatic (Methyl) |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl Ring) |
| 1550-1475 | C=N Stretch | Heteroaromatic (Pyrazole Ring) |
| 800-600 | C-Cl Stretch | Halogen |
Note: This table is predictive and based on characteristic frequencies for the functional groups present. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern of the molecular ion provides valuable information about the molecule's structure.
The mass spectrum of this compound would be expected to show a distinct molecular ion peak (M⁺). Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a key identifier for chlorine-containing compounds. A review of pyrazole fragmentation patterns suggests that common fragmentation pathways involve the expulsion of stable molecules like HCN and N₂ from the pyrazole ring. researchgate.netresearchgate.net
Table 2: Predicted Mass Spectrometry (MS) Data for this compound
| m/z Value | Ion | Significance |
|---|---|---|
| 192/194 | [C₁₀H₉ClN₂]⁺ | Molecular Ion (M⁺/M+2) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 115 | [C₉H₇]⁺ | Fragment corresponding to the loss of the pyrazole ring elements after initial cleavages. |
Note: This table represents predicted major fragments based on the compound's structure and general fragmentation rules for pyrazoles. The relative intensities would depend on the specific ionization conditions.
Theoretical and Computational Studies of 5 Chloro 1 Methyl 3 Phenyl 1h Pyrazole
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are fundamental to modern chemistry, providing detailed information about molecular geometries, electronic structures, and energies. For pyrazole (B372694) derivatives, these methods are used to predict and analyze their properties with high accuracy.
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of many-body systems. It is widely applied to pyrazole derivatives to investigate their molecular structure, vibrational frequencies, and electronic properties. materialsciencejournal.orgtandfonline.com The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for these calculations. materialsciencejournal.org DFT studies on related pyrazoles have been used to analyze Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and various global reactivity parameters, which help in understanding chemical reactivity. materialsciencejournal.orgnih.gov Although specific DFT studies focused solely on 5-Chloro-1-methyl-3-phenyl-1H-pyrazole are not extensively documented, the methodologies applied to similar compounds provide a clear framework for its theoretical investigation.
Table 1: Illustrative Parameters Calculated via DFT for Pyrazole Derivatives Note: This table represents typical parameters obtained from DFT calculations on related pyrazole compounds and serves as an example of the data generated.
| Parameter | Description | Typical Method | Reference Study Finding |
|---|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms (bond lengths, bond angles). | B3LYP/6-311++G(d,p) | Provides foundational structural data. materialsciencejournal.org |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. | B3LYP/6-311++G(d,p) | A smaller gap suggests higher reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying sites for electrophilic and nucleophilic attack. | DFT Calculations | Reveals charge distribution and reactive sites. nih.gov |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra for compound characterization. | B3LYP/6-311++G(d,p) | Aids in the assignment of experimental spectral bands. nih.gov |
Geometry optimization is a computational process to find the equilibrium arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This is a standard procedure in both DFT and ab initio calculations. For pyrazole derivatives, optimization provides key structural parameters such as bond lengths and the dihedral angle between the pyrazole and phenyl rings. materialsciencejournal.org
Electronic structure analysis delves into the arrangement of electrons within the molecule. This includes the analysis of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity. materialsciencejournal.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is an indicator of the molecule's kinetic stability. nih.gov For the related compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, X-ray diffraction studies have shown that the pyrazole and phenyl rings are inclined at a significant angle, a key feature that would be determined and refined through geometry optimization. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and interactions of a molecule with its environment. MD simulations have been performed on derivatives of the target compound, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, to better understand their mechanism of action in biological or chemical systems. researchgate.net Such studies can reveal how the molecule behaves in a solvent, interacts with other molecules, or binds to a target site. While specific MD simulation studies for this compound have not been identified, this technique is a powerful tool for investigating its dynamic behavior.
Conformational Analysis via Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary degree of rotational freedom is the bond connecting the phenyl group to the pyrazole ring. The dihedral angle between these two rings is a critical conformational parameter.
Computational methods can be used to map the potential energy surface as this bond rotates, identifying the most stable (lowest energy) conformation. Experimental data from X-ray crystallography of closely related compounds provide insight into preferred conformations in the solid state. For example, in derivatives of 5-chloro-3-methyl-1-phenyl-pyrazole, the dihedral angle between the pyrazole and phenyl rings has been reported at values such as 26.1(2)°, 67.4(1)°, and 71.3(2)°, indicating that a non-planar conformation is often favored. researchgate.netnih.govnih.gov
Table 2: Dihedral Angles in Related 1-Phenyl-1H-pyrazole Structures Note: This table shows experimentally determined dihedral angles between the pyrazole and phenyl rings in closely related compounds, illustrating typical conformational preferences.
| Compound | Dihedral Angle (°) | Method |
|---|---|---|
| (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline | 26.1(2) | X-ray Diffraction nih.gov |
| N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea | 67.4(1) | X-ray Diffraction nih.gov |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 71.3(2) | X-ray Diffraction researchgate.net |
Investigation of Tautomeric Equilibria and Proton Transfer Pathways
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom (a proton) accompanied by a switch of a single bond and adjacent double bond. The study of tautomerism is crucial for many pyrazole and pyrazolone (B3327878) compounds, as different tautomers can exhibit distinct chemical and biological properties. clockss.orgresearchgate.net
However, for this compound, the common forms of pyrazole tautomerism involving proton transfer are not possible. The nitrogen at the 1-position of the pyrazole ring is substituted with a methyl group, which "locks" the structure and prevents the migration of a proton between the nitrogen atoms. While computational studies are frequently used to determine the relative energies and equilibrium constants of tautomers in related N-unsubstituted phenylpyrazoles, this specific type of analysis is not applicable to the N-methylated title compound. fu-berlin.dersc.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.
For pyrazole derivatives, FMO analysis provides valuable information about their electronic properties and potential interaction sites. nih.gov In a computational study on a closely related derivative, (E)-2-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole, which contains the 5-chloro-3-methyl-1-phenyl-1H-pyrazole core, DFT calculations were used to determine the FMO properties. The analysis revealed a HOMO-LUMO energy gap of 3.13 eV. ohsu.edu
The distribution of these orbitals is also critical. The HOMO was found to be primarily located on the pyrazole and thiazole (B1198619) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO was predominantly situated on the benzene (B151609) ring carrying a nitro group, suggesting this region is susceptible to nucleophilic attack. ohsu.edu This localization of frontier orbitals is key to understanding the molecule's reactivity patterns. While these specific findings are for a larger derivative, they provide strong indications of the electronic behavior of the core this compound structure.
Table 1: Frontier Molecular Orbital (FMO) Properties of a 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Derivative
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | Not specified | Electron-donating ability |
| LUMO Energy | Not specified | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.13 eV ohsu.edu | Chemical reactivity and kinetic stability |
Data derived from a computational study on (E)-2-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds. eurasianjournals.com Methods based on Density Functional Theory (DFT) are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (vibrational) frequencies with a high degree of accuracy. ohsu.eduresearchgate.net
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. iu.edu.sa Computational studies on pyrazole derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed spectral data. ohsu.edu For the 5-chloro-3-methyl-1-phenyl-1H-pyrazole moiety within a larger structure, DFT calculations have been used to assign specific proton and carbon signals. ohsu.edu For instance, in the ¹³C NMR spectrum of a related compound, the signal for the carbon attached to the chlorine atom (C-Cl) in the pyrazole ring is observed at δ = 114.4 ppm, while the C=N carbon resonates at δ = 148.8 ppm. mdpi.com The methyl group carbon typically appears at a much higher field, around δ = 13.8 ppm. mdpi.com
Vibrational Frequencies: Theoretical calculations of vibrational frequencies using DFT can predict the infrared (IR) spectrum of a molecule. These calculations help in the assignment of complex experimental spectra by identifying the vibrational modes (e.g., stretching, bending) associated with specific functional groups. researchgate.net For pyrazole derivatives, computational methods can accurately predict the frequencies for C-H, C=N, C-N, and C-Cl stretching and bending vibrations. derpharmachemica.com A comparison between calculated and experimental frequencies often shows good agreement, although calculated values are sometimes scaled to correct for systematic errors inherent in the computational methods. derpharmachemica.com
Table 2: Representative Calculated Spectroscopic Parameters for a 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Moiety
| Parameter | Type | Predicted Value (ppm) |
|---|---|---|
| ¹³C NMR | Pyrazole C-Cl | ~114.4 mdpi.com |
| Pyrazole C=N | ~148.8 mdpi.com | |
| Methyl (CH₃) | ~13.8 mdpi.com | |
| Vibrational Frequencies | Type | Predicted Range (cm⁻¹) |
| Aromatic C-H stretch | 3081-3026 derpharmachemica.com | |
| C=N stretch | ~1609-1650 researchgate.net |
Note: The values are based on computational and experimental data from closely related pyrazole derivatives and serve as representative examples.
Challenges and Future Directions in Computational Pyrazole Chemistry
While computational chemistry has become an essential tool in studying pyrazole derivatives, several challenges remain. eurasianjournals.com One of the primary issues is the accuracy of the computational methods themselves. The choice of force fields in molecular mechanics and the level of theory (functionals and basis sets) in quantum mechanical calculations can significantly impact the results. eurasianjournals.comquora.com Achieving a balance between computational cost and accuracy, especially for large systems or extensive simulations, is a persistent challenge. eurasianjournals.com
Another significant hurdle is computational scalability. eurasianjournals.com Simulating complex biological interactions or exploring the vast conformational space of flexible pyrazole derivatives requires substantial computing power and time. Furthermore, accurately modeling the solvent effects and the dynamic behavior of these molecules over longer timescales remains a complex task. eurasianjournals.com
Despite these challenges, the future of computational pyrazole chemistry is promising. Key future directions include:
Development of More Accurate Force Fields: Creating more refined and specific force fields for heterocyclic systems like pyrazoles will improve the accuracy of molecular dynamics simulations. eurasianjournals.com
Integration of Multi-Scale Modeling: Combining different levels of theory (e.g., quantum mechanics, molecular mechanics, and coarse-graining) will allow for the study of complex systems at multiple resolutions, bridging the gap between electronic-level detail and large-scale biological processes. eurasianjournals.comquora.com
Leveraging Machine Learning and AI: The integration of machine learning and artificial intelligence is set to revolutionize the field. eurasianjournals.com These technologies can accelerate the discovery of new pyrazole derivatives by predicting their properties and biological activities from large datasets, thus guiding synthetic efforts more efficiently. nih.govnih.gov Machine learning models can be trained on existing computational and experimental data to rapidly screen virtual libraries of compounds, identifying promising candidates for therapeutic applications. eurasianjournals.com
Applications of 5 Chloro 1 Methyl 3 Phenyl 1h Pyrazole As an Organic Synthesis Precursor and in Materials Science
Role in the Synthesis of Diverse Pyrazole (B372694) Derivatives
The chlorine atom at the 5-position of the pyrazole ring is a reactive site, making 5-Chloro-1-methyl-3-phenyl-1H-pyrazole an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of novel pyrazole derivatives.
Research has shown that the 5-chloro group can be readily displaced by various nucleophiles. For instance, reactions with phenols and thiophenols in the presence of a base like potassium carbonate in DMF yield 5-phenoxy- and 5-(phenylsulfanyl)-substituted pyrazoles, respectively. researchgate.net This substitution transforms the pyrazole core, enabling the exploration of different chemical spaces.
Furthermore, the pyrazole scaffold can be elaborated by first converting it to other intermediates. The Vilsmeier-Haack reaction on 3-methyl-1-phenyl-pyrazol-5-one produces 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net This aldehyde can then be oxidized to the corresponding carboxylic acid using potassium permanganate (B83412). researchgate.net The carboxylic acid can be converted to the acid chloride, which serves as a key intermediate for creating amide derivatives by reacting with various heterocyclic amines, such as substituted benzothiazol-2-ylamines and researchgate.netchemicalbook.comnih.govthiadiazol-2-ylamines. researchgate.net Similarly, the aldehyde can be reacted with hydrazides to form N'-[(pyrazol-4-yl)methylene]hydrazides, which are precursors to other complex derivatives like thiazolidinones and oxadiazoles. yu.edu.jo
These transformations highlight the compound's role as a foundational scaffold for building a library of pyrazole derivatives with varied substituents at the 5-position and elaborated functional groups at the 4-position.
| Precursor | Reagent(s) | Resulting Derivative Type |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenols / K₂CO₃ | 5-Phenoxy-pyrazole-4-carbaldehydes researchgate.net |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Thiophenols / K₂CO₃ | 5-(Phenylsulfanyl)-pyrazole-4-carbaldehydes researchgate.net |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | SOCl₂ then Heterocyclic Amines | Pyrazole-4-carboxylic acid amides researchgate.net |
| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazides | N'-[(pyrazol-4-yl)methylene]hydrazides yu.edu.jo |
Building Block for Fused Heterocyclic Systems
This compound and its derivatives are instrumental in constructing polycyclic systems where the pyrazole ring is fused with other heterocycles. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is a common application of pyrazole-based building blocks. rsc.org The most prevalent synthetic strategy involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. rsc.orgnih.gov The 5-chloro-pyrazole precursor can be converted to the necessary 5-aminopyrazole intermediate, which then undergoes cyclocondensation.
The reaction's regioselectivity is typically high, attributed to the greater nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen atom of the pyrazole ring. researchgate.net This method allows for the creation of a wide variety of substituted pyrazolo[1,5-a]pyrimidines by varying both the pyrazole precursor and the 1,3-bielectrophilic partner. rsc.org For example, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to form a dihydroxy-pyrazolo[1,5-a]pyrimidine, which can be subsequently chlorinated with phosphorus oxychloride to yield a dichloro-derivative, a key intermediate for further functionalization. nih.gov
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles synthesized from pyrazole precursors. beilstein-journals.org The most common method for their preparation utilizes 5-aminopyrazoles as the key synthons. beilstein-journals.org These precursors react with various compounds, such as β-diketones, α,β-unsaturated ketones, and enaminones, to construct the fused pyridine (B92270) ring through reactions like Michael addition followed by cyclization, dehydration, and aromatization. nih.gov For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid can produce 1H-pyrazolo[3,4-b]pyridines in excellent yields. nih.gov
The versatility of 5-chloro-pyrazole derivatives extends to the synthesis of more complex and larger fused ring systems. Specifically, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been used as a precursor to synthesize a variety of keto-substituted fused heterocycles. researchgate.net This is achieved through modified Ullman coupling reactions with different aryl amines, followed by Friedel–Crafts cyclialkylation. researchgate.net This strategy has successfully yielded scaffolds such as:
Pyrazolo[3,4-b]quinolines researchgate.netnih.gov
Pyrazolo[3,4-b] researchgate.netnih.govnaphthyridines researchgate.net
Benzo[e]pyrazolo[3,4-b]azepines researchgate.net
Benzo[g]pyrazolo[3,4-b]azocines researchgate.net
These reactions demonstrate the compound's utility in building complex, multi-ring systems that are otherwise difficult to access. researchgate.net
Precursor in Multicomponent Reactions for Complex Molecular Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product incorporating atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.gov Pyrazole aldehydes, derived from 5-chloro-pyrazoles, are excellent substrates for such reactions.
A notable example is the one-pot, three-component reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, trans-2-benzoyl-3-(4-nitrophenyl)aziridine, and ammonium (B1175870) acetate (B1210297) in ethanol. This reaction yields a complex 2-(pyrazol-4-yl)-1,3-diazabicyclo[3.1.0]hex-3-ene derivative in good yield. mdpi.com Such MCRs provide rapid access to intricate molecular frameworks that would otherwise require lengthy, multi-step syntheses. nih.gov The pyrazole moiety is a common feature in MCR-derived products that are explored for their biological activities. nih.gov
Utility in Knoevenagel Condensation Reactions
The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, is a fundamental method for carbon-carbon bond formation. researchgate.net The derivative 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is frequently used as the aldehyde component in these reactions. researchgate.netresearchgate.net
It readily undergoes condensation with various active methylene compounds, such as acetophenones or 3-methyl-1-phenyl-2-pyrazolin-5-one. researchgate.netresearchgate.net The reaction with a second equivalent of pyrazolone (B3327878), for example, proceeds via a tandem Knoevenagel condensation-Michael addition sequence to produce 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.net These reactions are crucial for synthesizing compounds with potential pharmaceutical and biological activities. researchgate.net
| Reaction Type | Pyrazole Precursor | Key Reagent(s) | Product Type |
| Knoevenagel Condensation | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Acetophenones | Chalcone derivatives researchgate.net |
| Tandem Knoevenagel-Michael | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-methyl-1-phenyl-2-pyrazolin-5-one | 4,4'-(arylmethylene)bis(pyrazol-5-ol)s researchgate.net |
Applications in Materials Science Research
The pyrazole scaffold, as exemplified by this compound, is integral to the development of advanced materials with specific functional properties. Research has particularly focused on derivatives for applications in photochromism and corrosion inhibition.
One notable area of application is in the synthesis of photochromic materials. mdpi.com Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. mdpi.com A derivative synthesized from a closely related precursor, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, namely 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, has demonstrated interesting photochromic behavior. mdpi.comresearchgate.net When exposed to UV light (around 365 nm), solutions of this compound change from colorless to yellow, a transformation that is reversible. mdpi.com This property is also observed in the solid state, where pale beige crystals turn deep orange upon irradiation. mdpi.com Such materials are investigated for their potential use in molecular switches, optical data storage, and light-sensitive eyewear. mdpi.com
Another significant application in materials science is the use of pyrazole derivatives as corrosion inhibitors for metals and alloys in aggressive acidic environments. nih.govsemanticscholar.org The effectiveness of these compounds is largely attributed to their molecular structure, which includes a heterocyclic ring with nitrogen atoms and often other heteroatoms like oxygen or sulfur. journalcra.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that mitigates the corrosion rate. nih.govsemanticscholar.org Numerous studies have demonstrated that pyrazole-based compounds can act as efficient mixed-type inhibitors, retarding both cathodic and anodic reactions of corrosion. semanticscholar.org The planarity of the pyrazole ring system can also enhance its tendency to adsorb onto the metal surface. journalcra.com
| Application Area | Function | Relevant Pyrazole Derivative Example | Observed Effect |
|---|---|---|---|
| Photochromic Materials | Reversible color change upon light irradiation | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Changes from colorless to yellow in solution under UV light. mdpi.com |
| Corrosion Inhibition | Forms a protective layer on metal surfaces | Various N-substituted pyrazole derivatives | High inhibition efficiency for steel in acidic media. nih.govsemanticscholar.orgacs.org |
Formation of Ligands in Coordination Chemistry
The pyrazole ring system is a fundamental building block in the field of coordination chemistry, where its derivatives are widely used as ligands to form metal complexes. The two adjacent nitrogen atoms in the pyrazole ring can readily coordinate with a variety of metal ions, making compounds like this compound valuable precursors for designing novel ligands.
The versatility of pyrazole-based ligands stems from their ability to adopt various coordination modes. They can act as neutral monodentate or bidentate ligands, or as mono-anionic species, leading to coordination complexes with diverse topologies and nuclearities, from mononuclear to polynuclear structures.
A common strategy to enhance the chelating ability of pyrazole-based ligands is to introduce additional donor groups. For instance, Schiff base compounds derived from the related 5-chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole are recognized as important ligands in coordination chemistry. These Schiff bases, formed by the condensation of the aldehyde with various amines, introduce an imine nitrogen atom that can participate in metal coordination, often leading to stable multidentate chelating ligands. The resulting metal complexes have applications in catalysis, materials science, and as models for biological systems.
| Ligand Type | Metal Ion Examples | Resulting Complex Type | Potential Applications |
|---|---|---|---|
| Simple Pyrazoles | Copper(II), Zinc(II), Cadmium(II) | Mononuclear or Polynuclear Complexes | Catalysis, Magnetic Materials |
| Pyrazole-acetamide derivatives | Cadmium(II), Copper(II), Iron(III) | Coordination complexes with varied geometries | Biological mimics, Chemosensors |
| Pyrazole-based Schiff Bases | Various transition metals | Stable Chelated Complexes | Fine chemicals, Medical substrates |
Relevance in Agrochemical Research (structural motifs only)
The pyrazole ring is a highly significant structural motif in the discovery and development of modern agrochemicals, particularly pesticides. Its presence in a molecule can confer potent biological activity, and as such, the pyrazole scaffold is considered a privileged structure in pesticide research. The core structure of this compound represents a template that is frequently explored in the search for new fungicides, herbicides, and insecticides.
In the design of novel agrochemicals, the pyrazole ring often serves as the central anchor of the molecule. The substituents on the ring are systematically varied to optimize biological efficacy, selectivity, and physicochemical properties. The specific substitution pattern of this compound, featuring chloro, methyl, and phenyl groups at defined positions, is representative of the types of modifications chemists employ to fine-tune the molecule's interaction with its biological target.
For example, many commercial succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides incorporate a pyrazole-carboxamide core. In these compounds, the pyrazole ring is crucial for binding to the target enzyme. Similarly, several herbicides target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), and numerous potent inhibitors of this enzyme are based on a pyrazole scaffold. The structural versatility of the pyrazole ring allows it to be incorporated into a wide range of molecular architectures, making it a continued focus of research for developing new, effective, and environmentally safer pesticides.
| Agrochemical Class | Mode of Action (Example) | Role of Pyrazole Motif | Commercial Examples with Pyrazole Motif |
|---|---|---|---|
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Essential for binding to the enzyme's active site. | Fluxapyroxad, Bixafen |
| Herbicides | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Inhibition | Forms the core scaffold of the inhibitor. | Topramezone, Pyrasulfotole |
| Insecticides | GABA-gated chloride channel antagonism | Key component of the pharmacophore. | Fipronil, Chlorantraniliprole |
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of pyrazole (B372694) derivatives is continually evolving, with a strong focus on improving efficiency, yield, and substrate scope. Traditional methods, such as the Knorr synthesis involving the condensation of 1,3-dicarbonyl compounds with hydrazines, are often reliable but can be limited. thieme-connect.com Modern research is geared towards overcoming these limitations through innovative strategies.
One-pot, multicomponent reactions (MCRs) have emerged as a highly efficient approach, allowing for the construction of complex pyrazole structures in a single step from simple precursors. thieme-connect.comorganic-chemistry.orgmdpi.comresearchgate.netrsc.org These methods are prized for their high atom economy and operational simplicity. For instance, an efficient, metal-free, one-pot process has been developed for preparing 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles from ketones, aldehydes, and hydrazine (B178648) monohydrochloride, proceeding through a pyrazoline intermediate that is oxidized in situ. researchgate.netorganic-chemistry.org
Furthermore, advanced catalytic systems are being explored to enhance reaction rates and selectivity. organic-chemistry.org The use of catalysts like iodine, ruthenium, and copper has enabled the development of new synthetic pathways under mild conditions. organic-chemistry.org For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient and regioselective route to substituted pyrazoles. organic-chemistry.org
Energy-assisted techniques are also at the forefront of synthetic innovation. Microwave irradiation, ultrasound, and mechanochemical methods have been shown to dramatically reduce reaction times, often leading to higher yields compared to conventional heating. rsc.orgbenthamdirect.comrsc.org Microwave-assisted synthesis, in particular, has been successfully applied to the rapid and efficient production of various pyrazole derivatives, including those with potential anticancer activity. rsc.orgmdpi.comresearchgate.netnih.gov
Table 1: Comparison of Synthetic Methods for Pyrazole Derivatives
| Method | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| One-Pot Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Condensation of ketones, aldehydes, and hydrazines. | thieme-connect.comorganic-chemistry.org |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, often higher yields. | Microwave reactor, various solvents (e.g., ethanol, acetic acid). | rsc.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, eco-friendly. | Ultrasonic irradiation, often in aqueous media. | researchgate.net |
| Flow Chemistry | Scalability, improved safety, precise control over parameters. | Continuous flow reactor, often for multistep sequences. | mdpi.comrsc.org |
Integration of Advanced Green Chemistry Technologies
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. benthamdirect.comnih.gov This paradigm shift involves the use of environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts. nih.gov
Water, as a non-toxic and inexpensive solvent, is being explored as a medium for pyrazole synthesis. researchgate.netthieme-connect.comthieme-connect.com For example, an eco-friendly synthesis of pyrazoles has been demonstrated through the condensation of hydrazines with 1,3-diketones in an aqueous medium using Amberlyst-70, a recyclable heterogeneous catalyst. mdpi.comresearchgate.net Such aqueous methods not only reduce reliance on volatile organic compounds but also simplify the workup procedures. acs.org A particularly innovative approach involves the use of water microdroplets, which can accelerate reactions within milliseconds under ambient, catalyst-free conditions due to unique interfacial properties. acs.org
Solvent-free techniques, such as grinding reactants together (mechanochemistry), represent another key green strategy. researchgate.net These methods reduce waste and energy consumption associated with solvent use and purification. One-pot syntheses, especially those conducted under solvent-free or aqueous conditions, are central to green chemistry as they minimize the number of synthetic steps and purification stages, thereby reducing waste generation. organic-chemistry.orgacs.org
The development of reusable catalysts is also a major focus. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are highly desirable. mdpi.comresearchgate.net These advancements align with the core goals of green chemistry: preventing waste, maximizing atom economy, and designing less hazardous chemical syntheses. nih.gov
Exploration of Flow Chemistry for Scalable Synthesis
For the large-scale and industrial production of pyrazole derivatives, flow chemistry is emerging as a superior alternative to traditional batch processing. mdpi.comscilit.comnih.gov This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com The advantages are numerous, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles, and greater reproducibility. mdpi.comscilit.com
Flow chemistry enables the efficient and scalable synthesis of pyrazoles, often integrating multiple reaction and purification steps into a single, uninterrupted process. rsc.orggalchimia.com For instance, a two-step continuous-flow process has been developed for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine, involving a copper-catalyzed alkyne homocoupling followed by a Cope-type hydroamination of the resulting 1,3-diyne intermediate. rsc.org This method avoids the isolation of intermediates and allows for a more streamlined production.
The enhanced safety of flow chemistry is particularly important when dealing with potentially hazardous reagents or exothermic reactions. mdpi.com The small reactor volumes minimize the risks associated with thermal runaways, making it a safer option for scaling up production. This technology is crucial for transitioning the synthesis of valuable compounds like 5-Chloro-1-methyl-3-phenyl-1H-pyrazole from laboratory-scale batches to efficient and safe industrial manufacturing. nih.gov
Innovations in Computational Chemistry for Pyrazole Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for designing and optimizing pyrazole derivatives. eurasianjournals.com Techniques such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide deep insights into the structural and electronic properties of these compounds. eurasianjournals.comnih.gov
Molecular docking is a widely used computational method to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. researchgate.netnih.govnih.govmdpi.comijpbs.com By simulating the interaction between a pyrazole derivative and a protein's active site, researchers can screen virtual libraries of compounds and prioritize those with the highest potential for biological activity, saving significant time and resources in the drug discovery process. researchgate.netnih.gov
Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer detailed information about the electronic structure, molecular geometry, and reactivity of pyrazole compounds. eurasianjournals.comresearchgate.net These calculations help in understanding the fundamental properties of molecules, which can then be correlated with their observed biological activities.
Molecular dynamics simulations complement these static models by providing a view of the dynamic behavior of pyrazole derivatives and their interactions with biological targets over time. eurasianjournals.com This can reveal important information about the stability of binding and the conformational changes that occur upon interaction. The integration of these computational approaches facilitates the rational design of novel pyrazole derivatives with tailored pharmacological properties. eurasianjournals.com
Table 2: Computational Techniques in Pyrazole Research
| Technique | Application | Insights Gained | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and affinity to biological targets. | Identifies potential inhibitors, explains structure-activity relationships. | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure and molecular properties. | Elucidates geometry, reactivity, and spectroscopic properties. | eurasianjournals.comresearchgate.net |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecules over time. | Assesses binding stability and conformational flexibility. | eurasianjournals.com |
Design of Pyrazole-Containing Scaffolds for Advanced Chemical Applications
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and FDA-approved drugs. researchgate.nettandfonline.commdpi.commdpi.comresearchgate.net Its unique structural and electronic properties allow it to serve as a versatile framework for the design of molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comspast.orgnih.govnih.gov
Researchers are actively designing and synthesizing novel pyrazole-containing scaffolds to target specific biological pathways. mdpi.com By modifying the substituents at various positions on the pyrazole ring, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with a desired biological target. researchgate.net Fused pyrazole systems, where the pyrazole ring is condensed with other heterocyclic rings (e.g., pyridine (B92270), pyrimidine), have shown particularly diverse and potent biological activities. nih.govnih.gov
The adaptability of the pyrazole core allows it to be incorporated into molecules that can inhibit key enzymes involved in disease processes, such as protein kinases. mdpi.comnih.gov Many clinically important kinase inhibitors feature a pyrazole ring, which plays a crucial role in their binding affinity and selectivity. mdpi.com The ongoing exploration of new pyrazole-based scaffolds is a testament to the enduring importance of this heterocycle in the development of advanced chemical and therapeutic agents.
Mechanistic Studies of Pyrazole-Related Transformations
A fundamental understanding of the reaction mechanisms underlying the synthesis and transformation of pyrazoles is crucial for optimizing existing methods and developing new ones. rsc.orgnih.gov Mechanistic studies provide insights into the step-by-step process of bond formation and cleavage, the role of catalysts, and the nature of reaction intermediates.
For example, detailed studies have been conducted on the formation of pyrazoles via the oxidation-induced N-N coupling of diazatitanacycles. nih.govrsc.orgumn.eduresearchgate.net These investigations revealed a rate-determining initial oxidation step and highlighted the critical role of oxidant coordination to the metal center. rsc.org Such studies are essential for understanding and controlling reactions that involve less common bond-forming strategies.
The mechanisms of classical reactions are also being re-examined with modern techniques. The Vilsmeier-Haack reaction, often used to introduce functional groups onto the pyrazole ring, involves an electrophilic substitution mechanism. A plausible mechanism for the synthesis of substituted 1H-pyrazoles from cyclopropyl (B3062369) oximes under Vilsmeier conditions involves a sequence of ring-opening, chlorovinylation, and intramolecular aza-cyclization. acs.org Understanding these pathways allows chemists to predict outcomes, control regioselectivity, and design more efficient and selective transformations for creating complex pyrazole derivatives.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-1-methyl-3-phenyl-1H-pyrazole and its derivatives?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where a substituted pyrazole is treated with POCl₃ and DMF to introduce a formyl group at the 4-position. For example, 5-chloro-1-methyl-3-phenylpyrazole reacts with DMF/POCl₃ to yield the carbaldehyde derivative (53% yield after 10 hours) . Alternative routes include condensation of hydrazines with β-diketones or cyclization of enol ethers. Characterization relies on elemental analysis , IR (e.g., carbonyl stretch at ~1684 cm⁻¹), and multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm regiochemistry and purity .
Q. How is the crystal structure of this compound derivatives determined?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is the gold standard. For example, the crystal structure of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde was solved in the P2₁/c space group, revealing a planar pyrazole ring with bond lengths of 1.34–1.44 Å and intermolecular C–H···O hydrogen bonds stabilizing the lattice . Data collection involves a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing pyrazole carbaldehyde derivatives?
Optimization involves adjusting reaction time , temperature , and substituent electronic effects . For example:
| Derivative | Reaction Time | Yield | Key Condition | Reference |
|---|---|---|---|---|
| 2k (4-fluorophenyl) | 10 h | 53% | DMF/POCl₃, 80°C | |
| 2a (propyl) | 1 h | 67% | Triethylamine, room temperature |
Electron-withdrawing groups (e.g., -CF₃) slow reactivity but improve regioselectivity, while electron-donating groups (e.g., -OCH₃) accelerate formylation .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for pyrazole derivatives?
Discrepancies arise from substituent effects and solvent interactions . Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For instance, the ¹H NMR of 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde shows a singlet at δ 9.93 ppm for the aldehyde proton, while ¹³C NMR confirms the trifluoromethyl group at δ 115.4 ppm (d, J = 21.6 Hz) . Compare data across solvents (CDCl₃ vs. DMSO-d₆) to identify hydrogen bonding artifacts .
Q. What methodologies are used to evaluate the biological activity of pyrazole derivatives?
Anticonvulsant activity is assessed via maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models. Compounds are administered intraperitoneally, and seizure suppression is monitored over 24 hours. For example, hydrazide derivatives of 5-chloro-3-methyl-1-phenylpyrazole showed ED₅₀ values of 25–50 mg/kg in MES models .
Q. How can hydrogen-bonding patterns in pyrazole crystals inform supramolecular design?
Graph set analysis (Etter’s method) categorizes hydrogen bonds into motifs like R₂²(8) for dimeric interactions. In 5-chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde, C–H···O bonds form chains along the b-axis, while π-π stacking (3.8 Å) stabilizes layers . Use Mercury software to visualize packing and quantify interaction energies.
Q. What computational tools predict the reactivity of pyrazole derivatives in drug design?
Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with biological targets. For example, pyrazole carboxamides exhibit high binding affinity (-9.2 kcal/mol) to carbonic anhydrase IX due to hydrophobic interactions with Val-121 and His-94 . QSAR models correlate logP values with anticonvulsant efficacy .
Q. How do substituents influence the electronic properties of pyrazole derivatives?
Substituent effects are quantified via Hammett constants (σ). Electron-withdrawing groups (e.g., -Cl, σ = 0.23) reduce pyrazole ring electron density, shifting ¹⁵N NMR signals upfield (δ = -75 to -180 ppm) . UV-Vis spectra show λmax shifts (e.g., 270 → 290 nm for -CF₃ substitution) due to extended conjugation .
Data Contradiction Analysis
Q. How to address conflicting reactivity trends in pyrazole synthesis?
Contradictions often stem from competing reaction pathways . For example, prolonged Vilsmeier-Haack reaction times (>10 h) may degrade aldehyde products into carboxylic acids. Validate via TLC monitoring and HPLC purity checks . Reconcile spectral data with synthetic intermediates (e.g., by isolating and characterizing side products).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
